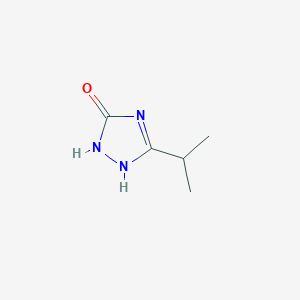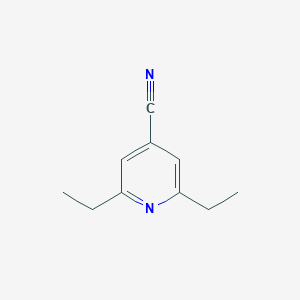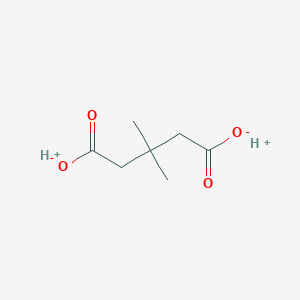
3-氨基哌啶-2,6-二酮
描述
3-氨基-2,6-哌啶二酮,也称为 3-氨基戊二酰亚胺,是一种有机化合物,其分子式为 C5H8N2O2。它是戊二酰亚胺的衍生物,其特征在于哌啶环在位置 3 和 2,6 处分别具有氨基和酮官能团。 该化合物因其独特的化学性质而经常用于有机合成和药物研究 .
合成路线和反应条件:
- 合成 3-氨基-2,6-哌啶二酮的一种常见方法涉及在碱性介质中使 L-谷氨酰胺与保护基反应,形成 N-叔丁氧羰基-L-谷氨酰胺。然后,该中间体在无水条件下使用 N,N'-碳酰二咪唑环化,得到 N-叔丁氧羰基-3-氨基-2,6-哌啶二酮。 最后,在酸性介质中脱保护得到 3-氨基-2,6-哌啶二酮 .
- 另一种方法涉及 2,6-哌啶二酮与硫化钠在高温下反应生成 3-氨基-2,6-哌啶二酮,然后用盐酸处理得到盐酸盐 .
工业生产方法:
- 3-氨基-2,6-哌啶二酮的工业生产通常遵循上述合成路线,并针对大规模合成进行了优化。 该过程涉及保护、环化和脱保护等步骤,确保最终产品的高纯度和高产率 .
反应类型:
氧化: 3-氨基-2,6-哌啶二酮可以发生氧化反应,形成各种氧化衍生物。
还原: 该化合物可以还原为 3-氨基哌啶。
取代: 它可以参与亲核取代反应,其中氨基可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 在碱性或酸性条件下使用卤代烷或酰氯等试剂。
主要产品:
科学研究应用
3-氨基-2,6-哌啶二酮在科学研究中具有广泛的应用:
化学: 它被用作有机合成中的构建块,用于制备更复杂的分子。
生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而被研究。
医学: 它作为合成药物化合物的中间体,包括用于治疗癌症和其他疾病的药物。
5. 作用机理
3-氨基-2,6-哌啶二酮的作用机理涉及它与特定分子靶标和途径的相互作用:
类似化合物:
沙利度胺: 戊二酰亚胺的衍生物,用于治疗多发性骨髓瘤和麻风病。
环己酰亚胺: 另一种戊二酰亚胺衍生物,以其对蛋白质合成的强烈抑制作用而闻名。
来那度胺: 沙利度胺的类似物,具有免疫调节和抗癌特性。
独特性:
- 3-氨基-2,6-哌啶二酮因其特定的官能团和反应性而独一无二,使其成为有机合成和药物研究中宝贵的中间体。 它能够发生各种化学反应并形成多种衍生物,使其与其他类似化合物有所区别 .
作用机制
Target of Action
3-Aminopiperidine-2,6-dione is known to target Cereblon (CRBN) , a protein targeted by a class of immunomodulatory drugs . It also acts as an inhibitor of benzoate synthase , an enzyme crucial for DNA synthesis in cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their function. By inhibiting benzoate synthase, it hinders DNA production, which may limit cancer cell proliferation. As a functionalized Cereblon ligand, it is used for the development of protein degrader building blocks .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and protein degradation. By inhibiting benzoate synthase, it disrupts the DNA synthesis pathway in cancer cells. As a Cereblon ligand, it plays a role in the protein degradation pathway .
Pharmacokinetics
It’s worth noting that the compound is used for studies on the hydrolytic degradation and primary metabolic pathway of thalidomide in animals and human liver microsomes .
Result of Action
The inhibition of benzoate synthase by 3-Aminopiperidine-2,6-dione results in the hindrance of DNA production, potentially limiting the proliferation of cancer cells. As a Cereblon ligand, it contributes to the development of protein degrader building blocks .
Action Environment
The action, efficacy, and stability of 3-Aminopiperidine-2,6-dione can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could affect its stability and efficacy.
生化分析
Biochemical Properties
3-Aminopiperidine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of indigoidine, where it is first offloaded and cyclized by the thioesterase domain to form (S)-2, which is then dehydrogenated by the oxidation (Ox) domain and finally dimerized to yield 3 .
Cellular Effects
It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Aminopiperidine-2,6-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the biosynthesis of microbial blue pigment indigoidine .
Metabolic Pathways
3-Aminopiperidine-2,6-dione is involved in the metabolic pathways of the biosynthesis of microbial blue pigment indigoidine . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels.
相似化合物的比较
Thalidomide: A derivative of glutarimide, used to treat multiple myeloma and leprosy.
Cycloheximide: Another glutarimide derivative, known for its potent inhibition of protein synthesis.
Lenalidomide: A thalidomide analog with immunomodulatory and anti-cancer properties.
Uniqueness:
- 3-Amino-2,6-Piperidinedione is unique due to its specific functional groups and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
属性
IUPAC Name |
3-aminopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946287 | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2353-44-8 | |
| Record name | 3-Amino-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Piperidinedione, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)


